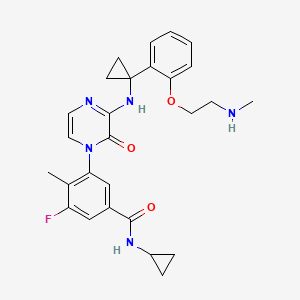
AZD7624
概述
描述
AZD-7624 is a small molecule inhibitor developed by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). It targets the mitogen-activated protein kinase 14 (p38 alpha) pathway, which plays a crucial role in the regulation and activation of pro-inflammatory mediators .
准备方法
AZD-7624 的合成涉及多个步骤,包括关键中间体的制备和最终的偶联反应。合成路线通常从制备取代的吡啶衍生物开始,然后进行一系列偶联反应以引入各种官能团。 反应条件通常涉及使用钯催化的交叉偶联反应,例如 Suzuki 或 Buchwald-Hartwig 胺化 . 工业生产方法侧重于优化这些反应以进行大规模合成,确保最终产物的产率和纯度高。
化学反应分析
AZD-7624 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应来修饰分子内的某些官能团。
取代: AZD-7624 可以进行取代反应,其中特定的取代基被其他官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂. 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
化学: 它作为一种模型化合物用于研究对 p38α 丝裂原活化蛋白激酶的抑制。
生物学: 该化合物用于研究 p38α 在细胞信号通路和炎症中的作用。
医学: AZD-7624 主要用于研究其治疗 COPD 和其他炎症性疾病的潜力。
作用机制
AZD-7624 通过抑制丝裂原活化蛋白激酶 14 (p38α) 的活性发挥作用。该激酶参与调节促炎细胞因子,例如肿瘤坏死因子-α (TNF-α) 和白介素-6 (IL-6)。 通过抑制 p38α,AZD-7624 减少了这些细胞因子的产生,从而降低了炎症并改善了 COPD 患者的肺功能 .
相似化合物的比较
AZD-7624 在对 p38α 和 p38β 亚型的选择性方面具有独特性,而对γ和δ亚型则没有活性。类似的化合物包括:
SB203580: 另一种 p38α 抑制剂,但选择性和效力特征不同。
BIRB 796: 一种有效的 p38α 抑制剂,对其他激酶具有更广泛的活性谱。
VX-702: 一种 p38α 抑制剂,与 AZD-7624 相比具有不同的药代动力学特性. AZD-7624 的独特性在于其吸入给药方式,它确保了最小的全身暴露并针对性地作用于肺部.
属性
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPHNTWNILINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095004-78-6 | |
| Record name | AZD-7624 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7624 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
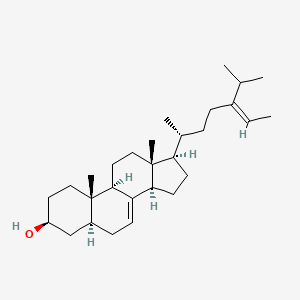
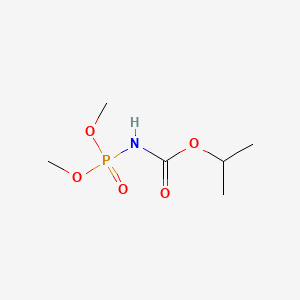

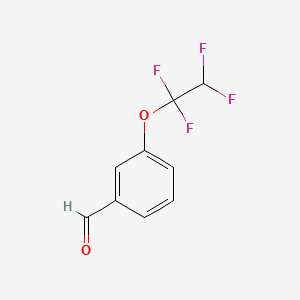
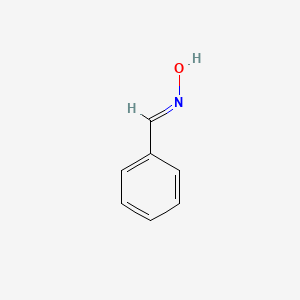
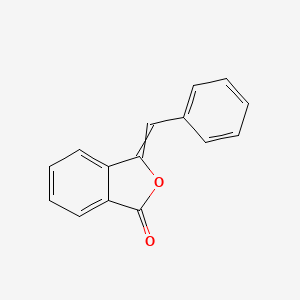



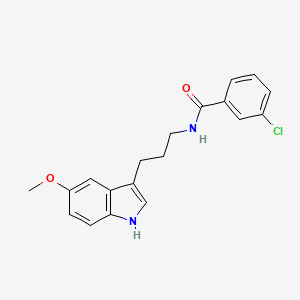


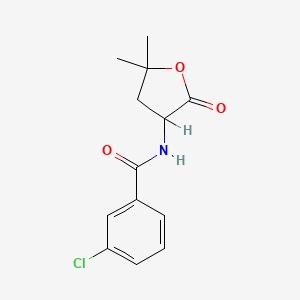
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
